Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of 1,4-dihydropyridines, which are widely studied for their pharmacological activities, particularly as calcium channel blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate typically involves the esterification of the corresponding carboxylic acids. One common method includes the Michael addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure to form the dihydropyridine structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: Common in the aromatic ring, leading to different substituted derivatives
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its antihypertensive properties due to its calcium channel blocking activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Nitrendipine: Another 1,4-dihydropyridine with similar antihypertensive properties.
Amlodipine: Widely used calcium channel blocker with a longer duration of action.
Nifedipine: Known for its rapid onset of action in treating hypertension
Uniqueness
Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is unique due to its specific ester groups and nitrophenyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
CAS No. |
67078-97-1 |
---|---|
Molecular Formula |
C23H30N2O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-O-propan-2-yl 3-O-(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N2O7/c1-6-10-30-11-12-31-22(26)19-15(4)24-16(5)20(23(27)32-14(2)3)21(19)17-8-7-9-18(13-17)25(28)29/h7-9,13-14,21,24H,6,10-12H2,1-5H3 |
InChI Key |
BJZLZKZOTKFYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.